
N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide
Overview
Description
N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide, also known as BDMC, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BDMC is a member of the oxadiazole family and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has been shown to exhibit a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has been shown to exhibit anti-microbial properties against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide in lab experiments is its unique chemical structure and properties, which make it a useful tool for studying various cellular processes. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one limitation of using N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research involving N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide, including the development of novel anti-cancer therapies, the study of its mechanism of action, and the synthesis of novel materials with unique properties. One potential direction for research is the development of N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide-based prodrugs, which could enhance its anti-cancer properties and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide and its potential applications in various fields of science.
Scientific Research Applications
N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In biochemistry, N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has been used as a tool to study the mechanism of action of certain enzymes and proteins. In materials science, N'-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c1-7-11(16-20-15-7)12(17)14-13-5-8-2-3-9-10(4-8)19-6-18-9/h2-5H,6H2,1H3,(H,14,17)/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTNSKWHGAHHBT-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NN=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide](/img/structure/B3849272.png)
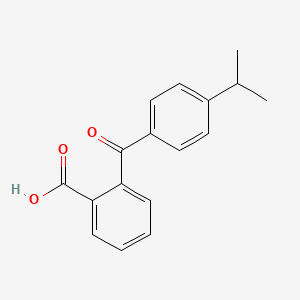
![2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B3849287.png)

![3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione](/img/structure/B3849300.png)
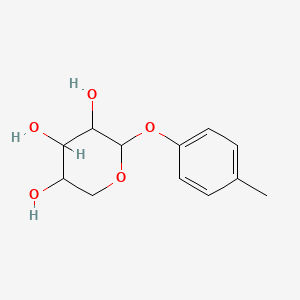
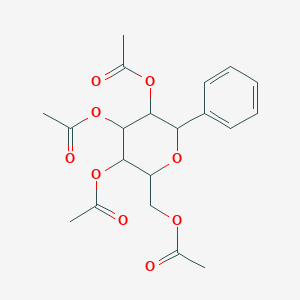
![5-{[1-(2H-1,2,3-benzotriazol-2-ylacetyl)piperidin-4-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3849311.png)
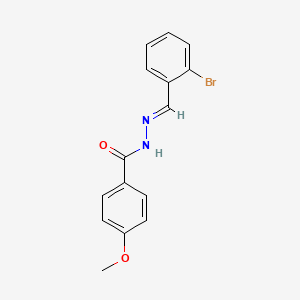
![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B3849334.png)
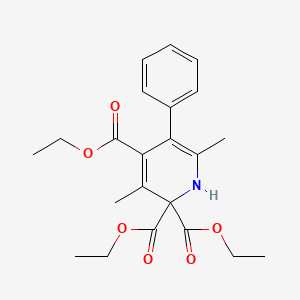

![2,3-dimethyl-5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849370.png)
